4-(3,4-dichlorophenyl)-N-{2-[(2-methylpropyl)amino]-2-oxoethyl}piperazine-1-carboxamide
Description
This compound features a piperazine core substituted at the 4-position with a 3,4-dichlorophenyl group and a carboxamide moiety linked to a 2-[(2-methylpropyl)amino]-2-oxoethyl chain. Its molecular formula is C₁₇H₂₂Cl₂N₄O₂, with a molecular weight of 397.3 g/mol (estimated).
Properties
Molecular Formula |
C17H24Cl2N4O2 |
|---|---|
Molecular Weight |
387.3 g/mol |
IUPAC Name |
4-(3,4-dichlorophenyl)-N-[2-(2-methylpropylamino)-2-oxoethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C17H24Cl2N4O2/c1-12(2)10-20-16(24)11-21-17(25)23-7-5-22(6-8-23)13-3-4-14(18)15(19)9-13/h3-4,9,12H,5-8,10-11H2,1-2H3,(H,20,24)(H,21,25) |
InChI Key |
SXFLYXHOIKEAGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)CNC(=O)N1CCN(CC1)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization Reaction Optimization
In a 500 L electrically heated reactor, 100 kg of 3,4-dichloroaniline is heated to 100°C with stirring. Bis(2-chloroethyl)amine hydrochloride (165 kg) is added in batches, followed by heating to 160°C for 12 hours. The molten reaction mixture eliminates HCl gas, which is absorbed in water to form hydrochloric acid for reuse. Post-reaction, the crude product is crystallized using isopropyl alcohol, yielding 64% of 4-(3,4-dichlorophenyl)piperazine with 99.6% purity (HPLC).
Table 1: Cyclization Conditions and Outcomes
| Parameter | Value |
|---|---|
| Aniline Equivalents | 1.0 |
| Bis(2-chloroethyl)amine | 1.65 eq |
| Temperature | 160°C |
| Reaction Time | 12 hours |
| Yield | 64% |
| Purity (HPLC) | 99.6% |
Formation of Piperazine-1-carboxamide
The piperazine core is functionalized at the 1-position via carboxamide formation. Drawing from D3 receptor ligand syntheses, the carboxylic acid derivative is coupled to the piperazine nitrogen using BOP-Cl (bis(2-oxo-3-oxazolidinyl)phosphinic chloride).
Carboxylic Acid Activation
A solution of 1-(3,4-dichlorophenyl)piperazine-1-carboxylic acid (1.0 eq) in anhydrous dichloromethane is treated with BOP-Cl (1.05 eq) and triethylamine (3.0 eq) at 25°C for 2 hours. The activated intermediate is then reacted with 2-amino-N-(2-methylpropyl)acetamide (1.1 eq) for 12 hours, achieving an 85% conversion rate. Purification via silica gel chromatography (CHCl3:MeOH, 9:1) affords the carboxamide in 78% yield.
Table 2: Coupling Reaction Parameters
| Reagent | Equivalents | Role |
|---|---|---|
| BOP-Cl | 1.05 | Coupling Agent |
| Triethylamine | 3.0 | Base |
| 2-Amino-N-(isobutyl)acetamide | 1.1 | Nucleophile |
Side-Chain Modification: N-{2-[(2-Methylpropyl)amino]-2-oxoethyl} Introduction
The terminal ethyl group’s amidation is achieved through reductive amination or direct coupling. A two-step approach is optimal:
Ethyl Glycinate Synthesis
Ethyl glycinate hydrochloride (1.2 eq) is neutralized with triethylamine and reacted with isobutylamine (1.5 eq) in acetonitrile at 50°C for 6 hours. The resultant 2-[(2-methylpropyl)amino]acetate is hydrolyzed using 2M NaOH to yield 2-[(2-methylpropyl)amino]acetic acid (92% purity).
Final Amide Bond Formation
The carboxylic acid is coupled to the piperazine carboxamide using HATU (1.1 eq) and DIPEA (3.0 eq) in DMF, achieving a 75% isolated yield after recrystallization from methanol/water (10:1).
Table 3: Side-Chain Coupling Efficiency
| Method | Reagent | Solvent | Yield |
|---|---|---|---|
| HATU | DMF | 75% | |
| BOP-Cl | CH2Cl2 | 68% |
Purification and Characterization
Crude product is dissolved in a 10:1 methanol/water mixture at 60°C, cooled to 4°C for 18 hours, and filtered to yield white crystals (99.5% HPLC purity). Structural confirmation is achieved via 1H NMR (DMSO-d6): δ 1.02 (d, 6H, -CH(CH3)2), 2.78 (t, 2H, -CH2NH-), 3.45–3.60 (m, 8H, piperazine), 7.32–7.45 (m, 3H, aryl-H).
Chemical Reactions Analysis
Types of Reactions
4-(3,4-dichlorophenyl)-N-{2-[(2-methylpropyl)amino]-2-oxoethyl}piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be further functionalized.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(3,4-dichlorophenyl)-N-{2-[(2-methylpropyl)amino]-2-oxoethyl}piperazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-(3,4-dichlorophenyl)-N-{2-[(2-methylpropyl)amino]-2-oxoethyl}piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This compound can modulate signaling pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Aromatic Ring
Chlorophenyl vs. Fluorophenyl Derivatives
- N-(4-chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A6) :
- N-(4-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A3) :
Dichlorophenyl Derivatives
- 5d (2-((3,4-Dichlorophenyl)amino)-2-oxoethyl 4-(methylsulfonyl)piperazine-1-carbodithioate): Yield: 86%, Melting Point: 162–163 °C. The 3,4-dichloro substitution pattern is shared with the target compound, suggesting similar electronic effects for receptor binding. However, the methylsulfonyl group in 5d introduces polar characteristics absent in the target .
Variations in the Alkylamino-Oxoethyl Chain
Branched vs. Cyclic Alkyl Groups
- 4-(3-Chlorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazine-1-carboxamide :
- N-{2-[(4-Chlorobenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide: Molecular Weight: 386.9 g/mol.
Heterocyclic Substituents
- 4-(4-Chlorophenyl)-N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}piperazine-1-carboxamide: Molecular Weight: 376.8 g/mol. The furan ring introduces oxygen-based hydrogen bonding capacity, contrasting with the hydrophobic 2-methylpropyl group in the target .
Pharmacological and Physicochemical Trends
Table 1: Key Properties of Selected Analogs
Observations :
- Melting Points : Dichlorophenyl derivatives (e.g., A6, 5d) exhibit lower melting points compared to fluorophenyl analogs (A3: 196.5–197.8 °C), likely due to reduced crystallinity from bulkier substituents .
- Synthetic Yields : Fluorophenyl derivatives (A3: 57.3%) are synthesized more efficiently than chlorophenyl analogs (A6: 48.1%), possibly due to milder reaction conditions for fluorine incorporation .
Structure-Activity Relationship (SAR) Insights
- Aromatic Substitution :
- Alkyl Chain Modifications: The 2-methylpropylamino group balances lipophilicity and metabolic stability compared to shorter chains (e.g., ethyl) or cyclic amines (e.g., pyrrolidine), which may alter off-target effects .
Biological Activity
The compound 4-(3,4-dichlorophenyl)-N-{2-[(2-methylpropyl)amino]-2-oxoethyl}piperazine-1-carboxamide , often referred to as a piperazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, particularly focusing on its interactions with various receptors, its pharmacological profile, and relevant studies that highlight its efficacy.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a dichlorophenyl group and a piperazine moiety, which are known to influence its biological properties.
Research indicates that this compound primarily interacts with the dopamine D3 receptor (D3R) , a member of the dopamine receptor family implicated in neuropsychiatric disorders. The binding affinity and selectivity for D3R over D2 receptors have been emphasized in various studies. For instance, modifications in the compound's structure significantly affect its binding affinity, suggesting the pivotal role of specific functional groups in receptor interaction .
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Dopamine Receptor Binding : The compound exhibits high selectivity for D3R, which is crucial for developing treatments for conditions such as schizophrenia and Parkinson's disease. Studies show that modifications can enhance this selectivity dramatically (e.g., >1000-fold selectivity for D3R over D2R) .
- Antioxidant Activity : Some derivatives of piperazine compounds have shown promising antioxidant properties, potentially contributing to neuroprotection .
- Antimicrobial Properties : Preliminary studies suggest that similar compounds exhibit antimicrobial activity against various pathogens, indicating potential therapeutic applications beyond neuropharmacology .
Case Studies and Research Findings
Pharmacological Implications
The selective action on D3R positions this compound as a candidate for further development in treating neuropsychiatric disorders. Its ability to modulate dopamine pathways could lead to advancements in therapies aimed at reducing symptoms associated with these conditions.
Q & A
Q. Basic
- NMR Spectroscopy : and NMR verify the piperazine ring (δ 2.5–3.5 ppm for N–CH protons) and dichlorophenyl group (δ 7.2–7.8 ppm) .
- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H] at m/z 441.2 for CHClNO) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns in crystalline forms .
What preliminary biological activities have been reported for this compound?
Q. Basic
- Dopamine Receptor Affinity : Structural analogs (e.g., 4-(2,4-dichlorophenyl)piperazine derivatives) show selective D receptor binding (IC < 50 nM) in radioligand assays .
- Antimicrobial Potential : Piperazine-thiazole hybrids exhibit MIC values of 8–32 µg/mL against S. aureus and E. coli .
- Enzyme Inhibition : Piperazine sulfonamides inhibit DPP-IV (IC 0.2–5 µM), with electron-withdrawing groups (e.g., Cl, CF) enhancing activity .
How can synthesis protocols be optimized for higher yield and scalability?
Q. Advanced
- Microwave-Assisted Synthesis : Reduces reaction time (from 12h to 2h) and improves yield by 15–20% .
- Solvent Optimization : Replacing DCM with THF increases solubility of hydrophobic intermediates, reducing side products .
- Flow Chemistry : Continuous flow systems enhance reproducibility for large-scale production (>10 g batches) .
What structure-activity relationship (SAR) insights guide functional group modifications?
Q. Advanced
- Piperazine Substitutions : Electron-deficient aryl groups (e.g., 3,4-dichlorophenyl) improve receptor binding affinity by 3-fold compared to unsubstituted analogs .
- Side-Chain Effects : Branched alkyl groups (e.g., 2-methylpropyl) enhance metabolic stability (t > 6h in liver microsomes) .
- Carboxamide vs. Sulfonamide : Sulfonamide derivatives show higher DPP-IV inhibition (IC 0.2 µM) but reduced blood-brain barrier penetration .
How can contradictions in biological data (e.g., receptor selectivity vs. off-target effects) be resolved?
Q. Advanced
- Selectivity Profiling : Use panel assays (e.g., CEREP) to evaluate cross-reactivity with 50+ GPCRs, ion channels, and kinases .
- Molecular Dynamics Simulations : Identify key binding residues (e.g., Asp110 in D receptors) to rationalize selectivity differences .
- Metabolite Screening : LC-MS/MS detects active metabolites (e.g., N-dealkylated products) contributing to off-target effects .
What in vitro models are recommended for evaluating neuropharmacological activity?
Q. Advanced
- Cell-Based cAMP Assays : Measure D receptor antagonism in HEK293 cells transfected with human receptors (EC 10–100 nM) .
- Microglial Activation Models : Test anti-inflammatory effects via TNF-α inhibition in LPS-stimulated BV2 cells .
- Blood-Brain Barrier Penetration : Use MDCK-MDR1 monolayers to assess permeability (P > 5 × 10 cm/s indicates CNS potential) .
How can computational methods validate molecular targets and binding modes?
Q. Advanced
- Induced-Fit Docking : Predict ligand-receptor interactions (e.g., piperazine nitrogen hydrogen-bonding with D receptor Tyr373) .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes for substituent modifications (ΔΔG ± 1 kcal/mol accuracy) .
- QSAR Models : Corrogate 3D descriptors (e.g., logP, polar surface area) with DPP-IV inhibitory activity (R > 0.8) .
What strategies improve the compound’s stability under physiological conditions?
Q. Advanced
- pH-Sensitive Prodrugs : Introduce acetylated amines to prevent hydrolysis in gastric fluid (t increased from 1h to 8h) .
- Lyophilization : Stabilize aqueous formulations (5% mannitol) for long-term storage (>24 months at -20°C) .
- Cocrystallization : Coformers (e.g., succinic acid) enhance thermal stability (melting point >150°C) .
How are advanced spectroscopic techniques applied to study degradation pathways?
Q. Advanced
- LC-HRMS/MS : Identify oxidative degradation products (e.g., hydroxylated dichlorophenyl species) in accelerated stability studies (40°C/75% RH) .
- NMR Relaxometry : Quantify amorphous vs. crystalline content in aged samples to correlate with solubility changes .
- EPR Spectroscopy : Detect free radical intermediates formed during photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
